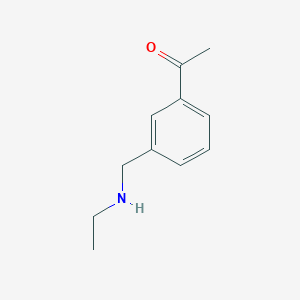
Methyl (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate is a chemical compound with the molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol . It is commonly used as a synthetic intermediate in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate typically involves the reaction of 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate may involve large-scale esterification processes using automated reactors. The reaction is typically carried out under controlled conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and indazole groups can participate in substitution reactions with suitable reagents[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions[3][3]. The reactions are typically carried out under standard laboratory conditions, such as room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives[3][3].
Wissenschaftliche Forschungsanwendungen
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate include:
- Methyl 2-amino-3-(1H-indazol-5-yl)propanoate
- Methyl 2-amino-3-(7-methyl-1H-indazol-3-yl)propanoate
- Methyl 2-amino-3-(7-methyl-1H-indazol-6-yl)propanoate .
Uniqueness
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate is unique due to its specific structural configuration and the presence of the 7-methyl-1H-indazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
890044-58-3 |
|---|---|
Molekularformel |
C12H15N3O2 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate |
InChI |
InChI=1S/C12H15N3O2/c1-7-3-8(5-10(13)12(16)17-2)4-9-6-14-15-11(7)9/h3-4,6,10H,5,13H2,1-2H3,(H,14,15)/t10-/m1/s1 |
InChI-Schlüssel |
IWYBATOKIPKBEJ-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)OC)N |
Kanonische SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Nitroso[1,3]thiazinane-4-carboxylic acid](/img/structure/B8376095.png)
![5-Bromo-2-{[(3-cyanophenyl)methyl]oxy}benzoic acid](/img/structure/B8376108.png)




![6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B8376157.png)



![1-[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-ethanol](/img/structure/B8376195.png)
